molecular formula C19H20N2O4S B5054797 3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(1-phenylethyl)benzamide

3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(1-phenylethyl)benzamide

Cat. No.: B5054797
M. Wt: 372.4 g/mol
InChI Key: KWCXABYJOZTWRH-UHFFFAOYSA-N
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Description

3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(1-phenylethyl)benzamide is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(1-phenylethyl)benzamide typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction between the thiazolidinone derivative and an appropriate benzoyl chloride.

    Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The benzamide group may undergo substitution reactions, such as nucleophilic aromatic substitution, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, 3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(1-phenylethyl)benzamide may be studied for its potential antimicrobial, anti-inflammatory, and anticancer activities. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

The compound’s potential therapeutic properties make it a candidate for drug development. It may be investigated for its efficacy and safety in treating various diseases, including infections, inflammation, and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(1-phenylethyl)benzamide would depend on its specific biological activity. Generally, thiazolidinones exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, they may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways, resulting in anti-inflammatory activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds are structurally similar and are known for their antidiabetic properties.

    Benzamides: Compounds with a benzamide group are often studied for their pharmacological activities, including antipsychotic and antiemetic effects.

Uniqueness

What sets 3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(1-phenylethyl)benzamide apart is its unique combination of a thiazolidinone ring and a benzamide group, which may confer distinct biological activities and chemical reactivity. This dual functionality can be advantageous in designing multifunctional drugs or materials.

Properties

IUPAC Name

3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-13-12-26(24,25)21(19(13)23)17-10-6-9-16(11-17)18(22)20-14(2)15-7-4-3-5-8-15/h3-11,13-14H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCXABYJOZTWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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